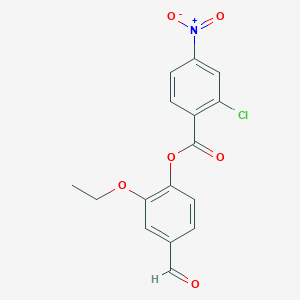
2-(5-chloro-2-thienyl)-4-(1-pyrrolidinylcarbonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline derivatives, including those substituted with chloro and thienyl groups, are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The synthesis and study of such compounds contribute to the development of potential therapeutic agents.
Synthesis Analysis
The synthesis of thienoquinoline derivatives involves cycloalkylation, with various reactions leading to a range of quinolinothienopyrimidines and thienoquinolines, indicating the versatility of these compounds in synthetic chemistry (El-Gaby et al., 2006).
Molecular Structure Analysis
Molecular structures of quinoline derivatives are often characterized by π-π stacking interactions and hydrogen bonding, contributing to their chemical stability and reactivity. For example, the structural analysis of pyrroloquinoxaline derivatives revealed their ability to form dimers and π-stacks, which are essential for understanding their physical and chemical properties (Goszczycki et al., 2017).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including halogenation, amination, and cycloisomerization, demonstrating their reactivity and potential for diversification. For instance, direct halogenation of pyrroloquinoxalines has been developed, highlighting the ability to selectively modify these compounds (Le et al., 2021).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as their photophysical behavior, are influenced by their molecular structure. Studies on the photophysics of these compounds have shown intraligand and charge-transfer type transitions, relevant for understanding their behavior in biological systems (Bonacorso et al., 2018).
属性
IUPAC Name |
[2-(5-chlorothiophen-2-yl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c19-17-8-7-16(23-17)15-11-13(18(22)21-9-3-4-10-21)12-5-1-2-6-14(12)20-15/h1-2,5-8,11H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEPUHSAFHYWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-chlorobenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5887665.png)


![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone](/img/structure/B5887680.png)
![2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5887699.png)
![N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5887702.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine](/img/structure/B5887708.png)



methylene diacetate](/img/structure/B5887748.png)

![2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5887754.png)
